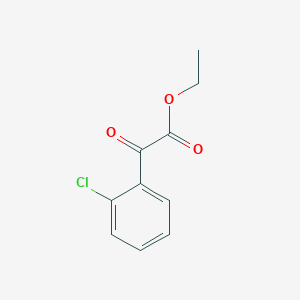

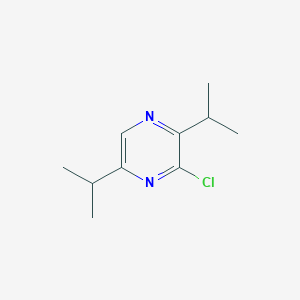

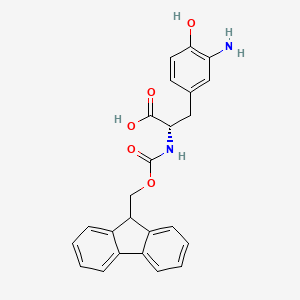

2-Benzoyl-5-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Flow Synthesis of 2-Methylpyridines

Field

Organic Chemistry, Green Chemistry

Application Summary

2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup . This method is greener than conventional batch reaction protocols .

Methods and Procedures

The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Results and Outcomes

Eight 2-methylated pyridines were produced . The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

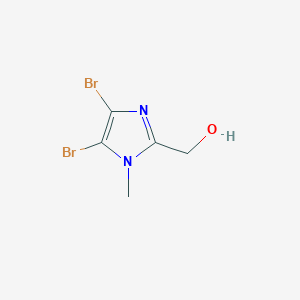

Synthesis of Imidazo[1,2-a]pyridines

Field

Medicinal Chemistry

Application Summary

Imidazo[1,2-a]pyridines have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Methods and Procedures

A series of imidazo[1,2-a]pyridines were synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Results and Outcomes

The method developed provides a more efficient way to synthesize imidazo[1,2-a]pyridines, considering today’s environmental concerns combined with economic aspects .

Synthesis of 2-Methyl-5-Ethylpyridine

Field

Organic Chemistry, Reaction Chemistry

Application Summary

A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) was explored . MEP is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

Methods and Procedures

The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .

Results and Outcomes

By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important/decisive parameters influencing the course of the reaction .

Flow Synthesis of 2-Methylpyridines via α-Methylation

Application Summary

A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . This method is greener than conventional batch reaction protocols .

Results and Outcomes

Production of Nicotinic Acid

Field

Green Chemistry, Industrial Synthesis

Application Summary

Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine were reviewed .

Methods and Procedures

The review focused on those methods with potential industrial applications .

Results and Outcomes

The review provided insights into the ecological methods to produce nicotinic acid, which is commercially named vitamin B3 or PP .

properties

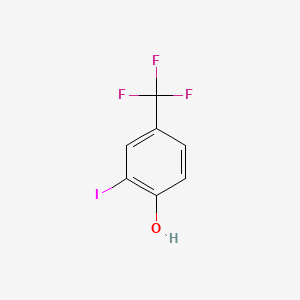

IUPAC Name |

(5-methylpyridin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRZJTWXEAGJHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-5-methylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)